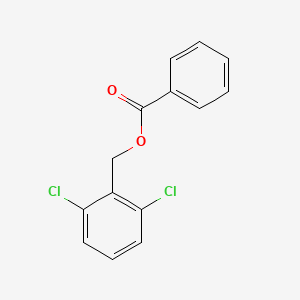

2,6-dichlorobenzyl benzoate

Description

Contextual Placement within Chlorinated Aromatic Ester Chemistry

2,6-Dichlorobenzyl benzoate (B1203000) belongs to the class of chlorinated aromatic esters. This category encompasses esters where at least one chlorine atom is substituted onto an aromatic ring system within the molecule. google.com These compounds are widely utilized as intermediates in the production of a diverse range of fine chemicals, including pharmaceuticals, agricultural chemicals, and dyes. eurochlor.org

The chemistry of chlorinated aromatic esters is largely defined by the position and number of chlorine atoms on the aromatic ring(s). These halogen substituents modify the electronic properties of the ester, influencing its reactivity, stability, and physical characteristics. The chlorination can occur on the acid-derived or the alcohol-derived portion of the ester. google.comgoogle.com In the case of 2,6-dichlorobenzyl benzoate, the chlorination is on the benzyl (B1604629) alcohol-derived part of the molecule. nih.gov The presence of chlorine atoms can enhance the stability of the molecule and serve as a handle for further synthetic transformations through cross-coupling reactions or nucleophilic substitution.

Significance of Investigating Halogenated Benzyl Esters

The study of halogenated benzyl esters is significant for several reasons within the field of organic chemistry. Benzyl esters, in general, are crucial intermediates in both industrial and laboratory settings for the synthesis of various chemical products. organic-chemistry.orgresearchgate.net The introduction of halogen atoms onto the benzyl group provides a powerful tool for modulating the molecule's properties.

Key areas of significance include:

Synthetic Utility : Halogenated benzyl groups are important building blocks in organic synthesis. Benzyl halides, which are precursors to benzyl esters, are common reagents in pharmaceutical synthesis and are essential for various organic reactions, including cross-coupling and benzylation. wisdomlib.orgrsc.org The halogen atoms can be replaced or can direct further reactions, making these compounds versatile intermediates.

Physicochemical Property Modification : Halogenation significantly impacts a molecule's physical and chemical properties. Halogen bonds, a type of noncovalent interaction, can play a crucial role in determining crystal structure and material properties. researchgate.net Research into halogenated benzyl alcohols, which are closely related to the ester's parent alcohol, explores how halogen variations (e.g., chlorine vs. bromine) and their positioning influence crystal packing and intermolecular forces. researchgate.net

Precursors to Active Molecules : The benzyl ester functional group can be a key feature in biologically active molecules or can serve as a protecting group for carboxylic acids during complex syntheses. organic-chemistry.org Many active pharmaceutical ingredients contain halogenated aromatic moieties. For example, related structures like 2,4-dichlorobenzyl alcohol are used as antiseptics. nih.govwikipedia.orgnih.gov Therefore, investigating halogenated benzyl esters is a logical step in the search for new compounds with potential biological applications.

Rationale for Academic Inquiry into this compound

Academic inquiry into this compound is primarily driven by its role as a model compound for studying reaction kinetics and as a potential synthetic intermediate for more complex molecules. The rationale for its investigation can be understood by examining its constituent parts and related chemical systems.

The synthesis of chlorobenzyl alcohols from their corresponding chlorides often proceeds via a benzoate ester intermediate. researchgate.net A kinetic study investigating the conversion of various chlorobenzyl chlorides to their alcohols via sodium benzoate highlighted the importance of the esterification step. researchgate.net Although this specific study focused on other isomers like 2-chlorobenzyl chloride and 2,4-dichlorobenzyl chloride, the principles are directly applicable to the 2,6-dichloro isomer. Such research is vital for optimizing reaction conditions (e.g., temperature, catalyst, concentration) to achieve high yields and purity in industrial processes. researchgate.net

Furthermore, the 2,6-dichloro substitution pattern is of significant interest in medicinal and materials chemistry. The precursors to this compound are themselves valuable chemicals.

2,6-Dichlorobenzyl Chloride : This compound is a known intermediate for preparing dyestuffs, fragrances, medicines, and synthetic resins. google.com

2,6-Dichlorobenzoic Acid : The acid counterpart is a well-characterized chemical building block. chemicalbook.comnist.gov

2,6-Dichlorobenzoyl Chloride : This acid chloride is a reagent used in the esterification of complex molecules. sigmaaldrich.com

Given that related structures, such as 2,6-dichlorobenzamides, have been synthesized and evaluated for antimicrobial activity, there is a clear rationale for exploring the properties and potential applications of other derivatives from the 2,6-dichloro-substituted family, including this compound. researchgate.net The investigation of this specific ester contributes to a deeper understanding of how the unique steric and electronic environment created by the two ortho-chlorine atoms influences ester stability, reactivity, and potential for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-7-4-8-13(16)11(12)9-18-14(17)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGFLSFWCPMNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,6 Dichlorobenzyl Benzoate

Hydrolytic Stability and Kinetic Studies

The hydrolytic stability of 2,6-dichlorobenzyl benzoate (B1203000) is a critical parameter determining its persistence in aqueous environments. As an ester, it is susceptible to hydrolysis, a reaction in which the ester linkage is cleaved by water. This reaction can be catalyzed by acid or, more commonly, by a base (saponification). The reaction results in the formation of 2,6-dichlorobenzyl alcohol and benzoic acid (or its conjugate base, benzoate).

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, expelling the 2,6-dichlorobenzyl alcohol moiety as the leaving group.

Kinetic studies are essential for quantifying the rate of hydrolysis. While specific kinetic data for 2,6-dichlorobenzyl benzoate is not extensively available in the surveyed literature, studies on analogous compounds provide insight. For instance, research on the hydrolysis of other benzoic esters shows that reaction rates and activation energies are influenced by the solvent system and the nature of the substituents on the reacting molecules. ias.ac.in

Kinetic studies on the hydrolysis of a structurally related compound, 2,6-dichlorobenzylthiopseudourea hydrochloride, at various pH values and temperatures revealed a pseudo-first-order reaction with respect to the substrate. nih.gov Such studies typically determine key kinetic parameters like rate constants, half-life, and activation energy, which describe the reaction's speed and its dependence on temperature. nih.gov

Table 1: Example Kinetic Parameters for Hydrolysis of a Related Compound (2,6-Dichlorobenzylthiopseudourea hydrochloride) This table presents data for a structurally related compound to illustrate the types of findings from kinetic studies.

| pH | Temperature (°C) | Apparent First-Order Rate Constant (k, s⁻¹) | Half-Life (t½, min) |

| 7.0 | 22.5 | 1.15 x 10⁻⁵ | 1005 |

| 7.5 | 22.5 | 2.50 x 10⁻⁵ | 462 |

| 7.0 | 37.0 | 4.33 x 10⁻⁵ | 267 |

| Source: Adapted from research findings on the hydrolysis of 2,6-dichlorobenzylthiopseudourea hydrochloride. nih.gov |

Nucleophilic Substitution Reactions Involving the Ester Linkage

The ester linkage in this compound is a primary site for nucleophilic substitution reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the 2,6-dichlorobenzyloxy group (-OCH₂C₆H₃Cl₂).

Hydrolysis, as discussed previously, is a key example of this reaction type where the nucleophile is a hydroxide ion or water. savemyexams.com Another important nucleophilic substitution is transesterification, where an alcohol (R'-OH) reacts with the ester in the presence of an acid or base catalyst. This reaction would replace the 2,6-dichlorobenzyl alcohol portion of the molecule with a different alcohol, forming a new ester (R'-benzoate) and releasing 2,6-dichlorobenzyl alcohol.

The reactivity of the ester towards nucleophilic attack is influenced by several factors:

The Nucleophile: Stronger nucleophiles, such as alkoxides or hydroxide ions, react faster than weaker ones like water or neutral alcohols. savemyexams.com

The Electrophilicity of the Carbonyl Carbon: The electron density around the carbonyl carbon is crucial. The benzene (B151609) ring of the benzoate group has a modest electronic influence.

The Leaving Group: The stability of the leaving group (the 2,6-dichlorobenzyloxide anion or its protonated form, 2,6-dichlorobenzyl alcohol) is important. The electron-withdrawing chlorine atoms on the benzyl (B1604629) group can stabilize the leaving group to some extent, potentially influencing the reaction rate compared to an unsubstituted benzyl benzoate.

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq For this compound, this reaction would occur on the electron-rich aromatic rings. Focusing on the dichlorophenyl ring of the 2,6-dichlorobenzyl group, the substituents present heavily influence the reaction's feasibility and outcome.

The key factors governing EAS on this ring are:

Directing Effects: The two chlorine atoms are electron-withdrawing via induction but are ortho-, para-directors due to resonance donation from their lone pairs. ucalgary.ca The -CH₂-O- linkage is an activating, ortho-, para-directing group.

Activating/Deactivating Effects: Chlorine atoms are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. ucalgary.ca

Steric Hindrance: The positions ortho to the large -CH₂-O-R group (positions 3 and 5) and the positions adjacent to the chlorine atoms are sterically hindered.

Considering these factors, further electrophilic substitution on the 2,6-dichlorophenyl ring is expected to be difficult. The ring is deactivated by the two chlorine atoms. The most likely, though still challenging, position for an incoming electrophile would be position 4 (para to the CH₂ group and meta to both chlorine atoms). Substitution at other positions is sterically and electronically disfavored. Reactions like nitration or halogenation would require harsh conditions, and yields would likely be low. uomustansiriyah.edu.iqmsu.edu

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution on the Dichlorophenyl Moiety

| Substituent | Position on Ring | Effect | Directing Influence |

| Chlorine (Cl) | 2 | Deactivating (Inductive) | Ortho, Para |

| Chlorine (Cl) | 6 | Deactivating (Inductive) | Ortho, Para |

| Benzyl Group (-CH₂O-R) | 1 | Activating | Ortho, Para |

Reductive Dechlorination Pathways

Chlorinated aromatic compounds can undergo reductive dechlorination, a process where a chlorine atom is replaced by a hydrogen atom. This transformation is particularly relevant in environmental and microbial degradation contexts, often occurring under anaerobic conditions. nih.gov

For this compound, this pathway would involve the stepwise removal of chlorine atoms from the dichlorophenyl ring. The reaction would proceed as follows:

First Dechlorination: this compound is reduced to form 2-chlorobenzyl benzoate and a chloride ion.

Second Dechlorination: The resulting 2-chlorobenzyl benzoate can be further reduced to benzyl benzoate.

Studies on related compounds like 2,6-dichlorobenzonitrile (B3417380) have shown that reductive dechlorination can occur, leading to less chlorinated intermediates. ethz.ch Similarly, the microbial degradation of 2,4-dichlorophenol (B122985) proceeds via reductive dechlorination to 4-chlorophenol. nih.gov These processes are often mediated by specific anaerobic microorganisms that use the chlorinated compound as an electron acceptor. The presence of suitable electron donors, such as hydrogen or simple organic acids, can stimulate the rate of dechlorination. nih.gov

Thermal Degradation Characteristics and Mechanisms

The thermal degradation of this compound involves the breakdown of the molecule at elevated temperatures. While specific studies on this compound are scarce, the degradation characteristics can be inferred from the general behavior of esters and chlorinated aromatic compounds.

The ester linkage is a potential point of cleavage. At high temperatures, homolytic cleavage of the bonds adjacent to the oxygen atoms can occur, leading to the formation of radicals:

Acyl-Oxygen Cleavage: Formation of a benzoyl radical and a 2,6-dichlorobenzyloxy radical.

Alkyl-Oxygen Cleavage: Formation of a benzoate radical and a 2,6-dichlorobenzyl radical.

These highly reactive radical intermediates would then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules, leading to a complex mixture of smaller products.

Advanced Spectroscopic and Chromatographic Characterization of 2,6 Dichlorobenzyl Benzoate

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the conformational aspects of 2,6-dichlorobenzyl benzoate (B1203000).

The FT-IR spectrum of 2,6-dichlorobenzyl benzoate is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically appearing in the region of 1720-1740 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester linkage would also be present, likely in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the in-ring C-C stretching vibrations of the benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ range. libretexts.orgscholarsresearchlibrary.com The presence of chlorine atoms on the benzyl (B1604629) ring will influence the C-H out-of-plane bending vibrations, which are useful for confirming the substitution pattern. theaic.org

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720-1740 |

| C-O (Ester) | Stretch | 1250-1300, 1000-1100 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1600 |

| C-Cl | Stretch | 600-800 |

| CH₂ | Stretch | ~2950, ~2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments.

In the ¹H NMR spectrum, the protons of the benzoate ring would typically appear as a multiplet in the aromatic region, around δ 7.4-8.1 ppm. The protons on the 2,6-dichlorobenzyl moiety would also resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm. A key signal would be the singlet for the methylene (B1212753) (-CH₂-) protons of the benzyl group, expected to appear around δ 5.4 ppm, shifted downfield due to the deshielding effects of the adjacent oxygen and the dichlorinated aromatic ring. rsc.org

The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-167 ppm. rsc.org The carbons of the two aromatic rings will show distinct signals in the δ 125-140 ppm region. The carbon atoms bonded to chlorine in the 2,6-dichlorobenzyl ring would be identifiable, as would the other aromatic carbons. The methylene carbon (-CH₂-) signal is anticipated around δ 64-67 ppm. rsc.org

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Benzoate Ring Protons | 7.4 - 8.1 (m) | 128 - 134 |

| Dichlorobenzyl Ring Protons | 7.2 - 7.5 (m) | 128 - 140 |

| Methylene (-CH₂-) Protons | ~5.4 (s) | 64 - 67 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce structural information from the fragmentation patterns of this compound. Upon electron ionization, the molecule is expected to produce a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways would likely include the loss of the benzoyl group ([M - C₇H₅O]⁺) or the 2,6-dichlorobenzyloxy group ([M - C₇H₅Cl₂O]⁺). Another common fragmentation for benzyl esters is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, although the substitution on the benzyl ring in this case will alter this. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a specific ratio, which aids in their identification.

Advanced Chromatographic Methodologies for Purity Profiling and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography (GC) with Various Detectors (FID, MS)

Gas chromatography is a suitable technique for the analysis of semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of the compound. For more definitive identification of impurities, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice. scholarsresearchlibrary.com This allows for the separation of components in a mixture followed by their individual mass spectral analysis, enabling the identification of process-related impurities or degradation products. rsc.org The use of a capillary column, such as one coated with a non-polar stationary phase like (5%-phenyl)-methylpolysiloxane, would be appropriate for this analysis. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the analysis of this compound, particularly for non-volatile impurities or for samples that are not amenable to GC. A reversed-phase HPLC method, using a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective. scirp.org Detection is typically achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. ekb.eg This method can be validated according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy to ensure reliable quantification. ekb.eg

Ultra-Performance Convergence Chromatography (UPCC) for Enhanced Resolution

For challenging separations requiring higher resolution and faster analysis times, Ultra-Performance Convergence Chromatography (UPCC) can be employed. This technique utilizes compressed fluid, often carbon dioxide, as the primary mobile phase, offering benefits such as reduced solvent consumption and improved separation efficiency. semanticscholar.org UPCC has been shown to be effective in separating structurally similar compounds and can be a valuable tool for the detailed purity profiling of this compound, potentially resolving isomers or closely related impurities that may be difficult to separate by conventional GC or HPLC. semanticscholar.org

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Column Type | Detector | Typical Application |

|---|---|---|---|

| GC | Capillary (e.g., DB-5) | FID, MS | Purity profiling, impurity identification, quantification |

| HPLC | Reversed-phase (C8, C18) | UV | Purity assessment, quantification, analysis of non-volatile impurities |

Method Development and Validation for Analytical Quantification

The accurate quantification of this compound in various matrices necessitates the development and validation of robust analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for the analysis of related compounds, and these serve as the foundation for methods targeting this compound. cdc.gov Method validation is performed in accordance with internationally recognized guidelines to ensure the reliability, accuracy, and precision of the analytical data.

A typical method development process involves the systematic optimization of chromatographic conditions to achieve adequate separation of the analyte from potential interferences. For HPLC analysis, this includes the selection of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition. fda.gov.twsielc.com For GC analysis, the choice of the capillary column and the temperature program are critical parameters. koreascience.kr

Validation of the analytical method encompasses the evaluation of several key performance characteristics, including linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the analytical response versus the concentration of a series of prepared standards. The linearity is then evaluated by the correlation coefficient (r²) of the linear regression analysis. For the quantification of this compound, a linear relationship is typically observed over a specific concentration range.

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area |

|---|---|

| 1.0 | 12,543 |

| 5.0 | 63,211 |

| 10.0 | 124,987 |

| 25.0 | 311,564 |

| 50.0 | 625,123 |

| Correlation Coefficient (r²) | 0.9998 |

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision): This is determined by analyzing a set of replicate samples of the same concentration during the same day.

Intermediate Precision (Inter-day Precision): This is assessed by analyzing the same sample on different days, with different analysts, or using different equipment to evaluate the ruggedness of the method.

Table 2: Precision Data for the Quantification of this compound

| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

|---|---|---|

| 5.0 | 1.8% | 2.5% |

| 25.0 | 1.2% | 1.9% |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Table 3: Accuracy Data from Recovery Studies

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 5.0 | 4.92 | 98.4 |

| 25.0 | 25.3 | 101.2 |

| 50.0 | 49.7 | 99.4 |

| Average Recovery | | 99.7% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov.twepa.gov These values are crucial for the analysis of trace amounts of this compound. For a related compound, 2,4-dichlorobenzyl alcohol, the LOQ has been reported to be 0.01% in cosmetic formulations. fda.gov.tw

Based on typical signal-to-noise ratios, the estimated LOD and LOQ for this compound using a validated HPLC method are generally in the low µg/mL range.

Table 4: Estimated Detection and Quantification Limits

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.1 |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorobenzyl Alcohol |

Theoretical and Computational Chemistry Studies on 2,6 Dichlorobenzyl Benzoate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

No published studies containing quantum chemical calculations for 2,6-dichlorobenzyl benzoate (B1203000) were found. Therefore, data on its optimized molecular geometry, electronic structure, MEP mapping, and NBO analysis are not available.

Optimized Molecular Geometries and Conformational Analysis

Specific data on the optimized molecular geometries and conformational analysis of 2,6-dichlorobenzyl benzoate from computational studies are not present in the available literature.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

Detailed electronic structure analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the corresponding energy band gap for this compound, has not been reported in published computational research.

Molecular Electrostatic Potential (MEP) Mapping

There are no available studies that present Molecular Electrostatic Potential (MEP) maps for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis data for this compound, which would provide insights into its bonding and electronic delocalization, could not be found in the scientific literature.

Simulation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

No computational studies simulating the vibrational frequencies or NMR chemical shifts for this compound have been published.

Reaction Mechanism Modeling using Computational Methods

There is no information available on the use of computational methods to model the reaction mechanisms involving this compound.

Solvation Effects on Molecular Properties

A comprehensive search of scientific literature and computational chemistry databases did not yield specific research studies focused on the solvation effects on the molecular properties of this compound. While computational studies on similar molecules, such as 2,6-dichlorobenzyl alcohol and other chlorinated derivatives, have been conducted, the direct application of their findings to this compound would be scientifically inaccurate.

Without specific research on this compound, it is not possible to provide detailed research findings or generate the requested data tables on its solvation effects. The unique electronic and steric characteristics of the this compound molecule, arising from the interplay between the dichlorinated benzyl (B1604629) group and the benzoate moiety, necessitate dedicated computational analysis to accurately determine its behavior in various solvents.

Further theoretical and computational investigations are required to elucidate the solvation effects on the molecular properties of this compound.

Environmental Fate and Degradation Mechanisms of 2,6 Dichlorobenzyl Benzoate

Photodegradation Pathways and Kinetics in Aqueous Systems

Photodegradation, the breakdown of molecules by light, is a critical process in the environmental attenuation of organic pollutants. For 2,6-dichlorobenzyl benzoate (B1203000), this process is influenced by the properties of the light source and the presence of photocatalytic substances.

The rate and extent of photodegradation of 2,6-dichlorobenzyl benzoate are dependent on the wavelength and intensity of the light source. Ultraviolet (UV) radiation, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, is expected to be the primary driver of its photolytic cleavage. The aromatic rings and the carbonyl group of the ester are the principal chromophores that absorb UV light, initiating the degradation process.

While direct photolysis can occur, the presence of photosensitizers in the environment can accelerate degradation. For instance, studies on the related compound benzyl (B1604629) benzoate have shown that its photochemical degradation is promoted in the presence of photosensitizers like naphthalene (B1677914) and acetophenone (B1666503) when exposed to sunlight. researchgate.net The primary photochemical reaction is homolytic fission, leading to the formation of benzoyloxyl and benzyl radicals. researchgate.net These radicals can then undergo further reactions to form products such as benzoic acid and benzyl alcohol. researchgate.net

The intensity of the light source directly correlates with the rate of photodegradation. Higher light intensity provides more photons to be absorbed by the molecule, thus increasing the rate of photochemical reactions. The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter in determining the kinetics of photodegradation. For related chlorinated compounds, quantum yields have been determined under various UV light conditions, indicating that the efficiency of degradation can be significant. nih.gov

Table 1: Hypothetical Photodegradation Parameters for this compound in an Aqueous System

| Parameter | Value/Condition | Rationale/Inference from Related Compounds |

| Wavelength Range | 280-400 nm (UVB/UVA) | Aromatic rings and ester group absorb in this range, similar to other aromatic esters. |

| Primary Photolysis | Homolytic cleavage of the ester bond | Inferred from the photodegradation of benzyl benzoate, leading to radical formation. researchgate.net |

| Expected Products | 2,6-dichlorobenzyl radical, benzoyl radical, 2,6-dichlorobenzoic acid, benzoic acid, 2,6-dichlorobenzyl alcohol | Based on the breakdown products of benzyl benzoate and the expected fate of the chlorinated benzyl moiety. researchgate.net |

| Influence of Light Intensity | Rate increases with intensity | A fundamental principle of photochemistry; more photons lead to a higher reaction rate. mdpi.com |

This table is illustrative and based on the photodegradation of structurally similar compounds due to the lack of direct experimental data for this compound.

Photocatalysis is a process where a semiconductor material, upon absorbing light, generates reactive oxygen species (ROS) that can degrade organic pollutants. Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of various organic compounds, including aromatic esters.

The photocatalytic degradation of compounds similar to this compound, such as butyl benzyl phthalate, has been shown to be effective using TiO₂ under UV irradiation. nih.gov The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the photocatalyst. These radicals can attack the aromatic rings and the ester linkage of this compound, leading to its mineralization into carbon dioxide, water, and inorganic chlorides.

The efficiency of photocatalytic degradation is influenced by several factors, including the concentration of the photocatalyst, pH of the solution, and the presence of other substances in the water that can act as scavengers for the hydroxyl radicals. nih.gov For instance, increasing the TiO₂ concentration generally enhances the degradation rate up to a certain point, beyond which the solution becomes too turbid, scattering the incident light. nih.gov

Table 2: Potential Photocatalysts and Their Effects on the Degradation of Aromatic Esters

| Photocatalyst | Light Source | Key Reactive Species | Expected Degradation Products of this compound | Reference for Similar Compounds |

| **Titanium Dioxide (TiO₂) ** | UV-A | Hydroxyl radicals (•OH) | 2,6-Dichlorobenzoic acid, benzoic acid, intermediates, CO₂, H₂O, Cl⁻ | nih.gov |

| Zinc Oxide (ZnO) | UV | Hydroxyl radicals (•OH) | Similar to TiO₂ | researchgate.net |

| Sulfate (B86663) radical (SO₄•⁻) based AOPs | UV | Sulfate radicals (SO₄•⁻) | Oxidized intermediates, CO₂, H₂O, Cl⁻ | nih.gov |

This table provides examples of photocatalytic systems that could be effective for this compound degradation based on studies of other aromatic pollutants.

Biodegradation Pathways and Microbial Transformations

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the natural attenuation of xenobiotic compounds. The biodegradation of this compound is expected to proceed through several key enzymatic reactions.

The initial and often rate-limiting step in the biodegradation of this compound is the hydrolytic cleavage of the ester bond. This reaction is catalyzed by esterase enzymes produced by a wide range of microorganisms. The hydrolysis of the ester linkage would yield 2,6-dichlorobenzyl alcohol and benzoic acid.

For example, Pseudomonas desmolyticum has been shown to biodegrade benzyl benzoate, breaking it down into benzaldehyde (B42025) and benzoic acid. nih.gov Similarly, the hydrolysis of the ester bond in this compound would be a crucial first step for microbial degradation. The resulting benzoic acid is a common metabolite that can be further degraded by many bacteria through the benzoate pathway. nih.gov

Following or preceding the cleavage of the ester bond, the chlorine atoms on the aromatic ring can be removed through dechlorination processes. Reductive dechlorination, which occurs under anaerobic conditions, is a common pathway for the breakdown of chlorinated aromatic compounds. In this process, the chlorine atom is replaced by a hydrogen atom.

The parent compound of 2,6-dichlorobenzamide (B151250) (BAM), dichlobenil, undergoes reductive dechlorination. researchgate.net It is plausible that this compound or its hydrolysis products would be susceptible to similar microbial dechlorination, leading to the formation of less chlorinated and more biodegradable intermediates.

The complete mineralization of a complex molecule like this compound often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. Some microbes may specialize in the initial hydrolysis, while others are proficient at degrading the aromatic intermediates.

Enzymes such as benzoate-CoA ligase are crucial for the anaerobic degradation of benzoate, a likely intermediate of this compound hydrolysis. nih.gov This enzyme activates benzoate to benzoyl-CoA, which then enters the central metabolic pathways. Similarly, dioxygenase enzymes are key in the aerobic degradation of aromatic rings, catalyzing the hydroxylation and subsequent ring cleavage.

Table 3: Key Enzymes and Microbial Processes in the Biodegradation of this compound

| Enzymatic Process | Key Enzymes | Substrate | Products | Relevance to this compound Degradation |

| Ester Hydrolysis | Esterases, Lipases | This compound | 2,6-Dichlorobenzyl alcohol, Benzoic acid | Initial and crucial step for breaking down the parent molecule. |

| Aromatic Ring Activation | Benzoate-CoA ligase | Benzoic acid | Benzoyl-CoA | Funnels the benzoate intermediate into anaerobic degradation pathways. nih.gov |

| Aromatic Ring Cleavage | Dioxygenases | Aromatic intermediates | Aliphatic compounds | Opens the aromatic ring for further metabolism under aerobic conditions. |

| Dechlorination | Reductive dehalogenases | Chlorinated aromatic intermediates | Less chlorinated intermediates | Detoxification step making the molecule more amenable to further degradation. researchgate.net |

This table outlines the likely enzymatic processes involved in the biodegradation of this compound based on known microbial degradation pathways of related compounds.

Hydrolytic Degradation in Abiotic Environmental Compartments

The primary abiotic degradation pathway for this compound in aqueous environments is expected to be the hydrolysis of its ester bond. This chemical reaction involves the cleavage of the ester linkage by water, resulting in the formation of 2,6-dichlorobenzyl alcohol and benzoic acid.

The presence of two chlorine atoms on the benzyl ring can influence the rate of hydrolysis. The electron-withdrawing nature of the chlorine atoms may make the benzylic carbon more susceptible to nucleophilic attack, potentially affecting the hydrolysis rate constant compared to the unsubstituted benzyl benzoate.

Industrial processes for the production of chlorinated benzyl alcohols often involve the hydrolysis of their corresponding esters as a key step. For instance, processes have been developed for the synthesis of 2,4-dichlorobenzyl alcohol from its ester via hydrolysis with a strong base google.comresearchgate.net. This indicates that the ester linkage in such chlorinated compounds is indeed susceptible to cleavage under hydrolytic conditions.

Stability and Persistence under Varying Environmental Conditions (e.g., pH, Temperature, Salinity)

The stability and persistence of this compound in the environment are intrinsically linked to the rate of its hydrolytic degradation, which is significantly influenced by pH, temperature, and, to a lesser extent, salinity.

Influence of pH: The rate of hydrolysis of esters like this compound is highly dependent on pH. Ester hydrolysis is typically slowest in the neutral pH range (around pH 7) and increases under both acidic and alkaline conditions.

Under acidic conditions (low pH), the reaction is catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water. Conversely, under alkaline conditions (high pH), the hydrolysis is accelerated by the direct nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon, a process known as saponification. Studies on the alkaline hydrolysis of the related compound benzyl benzoate have demonstrated its susceptibility to breakdown in the presence of a base researchgate.net.

Influence of Temperature: As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with rising temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly. Research on the hydrolysis of various esters in high-temperature water has confirmed that the rate constants for hydrolysis increase with temperature researchgate.netpsu.edu. This implies that in warmer waters, the persistence of this compound would be lower than in colder environments.

Influence of Salinity: The effect of salinity on the hydrolysis of neutral organic compounds like this compound is generally considered to be of secondary importance compared to pH and temperature. However, high salt concentrations can have a minor influence on reaction rates, often referred to as a "salt effect." This can be either rate-enhancing or rate-retarding depending on the specific ions and the reaction mechanism. For most natural aquatic environments, the variations in salinity are unlikely to be a dominant factor in the abiotic degradation of this compound.

While direct experimental data for this compound is limited, the following table, based on general principles of ester hydrolysis and data for related compounds like benzyl benzoate, illustrates the expected trends.

| Environmental Factor | Condition | Expected Impact on Hydrolysis Rate of this compound | Rationale |

| pH | Acidic (e.g., pH 4) | Increased | Acid-catalyzed hydrolysis |

| Neutral (e.g., pH 7) | Minimal | Slower, water-mediated hydrolysis | |

| Alkaline (e.g., pH 9) | Significantly Increased | Base-catalyzed hydrolysis (saponification) | |

| Temperature | Low (e.g., 4°C) | Decreased | Lower kinetic energy for the reaction |

| Moderate (e.g., 20°C) | Baseline | Standard environmental temperature | |

| High (e.g., 35°C) | Increased | Higher kinetic energy, overcoming the activation energy barrier | |

| Salinity | Low | Baseline | Standard freshwater conditions |

| High | Minor and Variable | Salt effects on reaction kinetics |

Research Gaps and Future Directions in 2,6 Dichlorobenzyl Benzoate Studies

Development of Novel and Efficient Synthetic Routes

While numerous methods exist for the synthesis of the parent compound, benzyl (B1604629) benzoate (B1203000), dedicated and optimized synthetic routes for 2,6-dichlorobenzyl benzoate are not well-documented. The common synthesis of benzyl benzoate involves the esterification of benzyl alcohol with benzoic acid, often using acid or base catalysts. chemicalbook.com Alternative methods include reactions with benzyl chloride or benzaldehyde (B42025). unesp.brchemicalbook.com

A significant research gap exists in adapting and optimizing these methods for the synthesis of this compound. Future research should focus on:

Precursor Synthesis Optimization: Efficiently producing precursors like 2,6-dichlorobenzyl alcohol or 2,6-dichlorobenzyl chloride is crucial. google.comgoogle.comgoogleapis.com The synthesis of 2,6-dichlorobenzoic acid, another key precursor, has also been described and warrants further optimization. google.com

Catalyst Development: Investigating novel catalysts to improve reaction efficiency and yield is a key area. While catalysts like sulfonated silica (B1680970) gel have been shown to be effective for benzyl benzoate synthesis under microwave irradiation, their applicability to a sterically hindered and electronically modified substrate like 2,6-dichlorobenzyl alcohol needs to be explored. unesp.br The development of solid, reusable catalysts, such as the composite oxides used for some benzyl benzoate syntheses, could lead to more environmentally friendly and continuous production processes. google.com

Green Chemistry Approaches: The development of synthetic routes that align with the principles of green chemistry is paramount. This includes exploring enzymatic catalysts, using safer solvents, and minimizing waste generation. chemicalbook.com

Table 1: Potential Synthetic Routes for this compound and Research Focus

| Reaction Type | Reactants | Potential Catalyst | Research Focus/Gap |

|---|---|---|---|

| Fischer-Speier Esterification | 2,6-Dichlorobenzyl alcohol + Benzoic acid | Sulfuric acid, Sulfonated silica | Optimization for chlorinated substrate; Study of steric hindrance effects; Microwave-assisted synthesis. |

| Williamson-type Ether Synthesis | Sodium benzoate + 2,6-Dichlorobenzyl chloride | Phase transfer catalyst (e.g., quaternary ammonium (B1175870) salt) | Investigation of catalyst efficiency; Optimization of reaction conditions (temperature, solvent); Minimizing side reactions. googleapis.comgoogle.com |

| Tishchenko Reaction | 2,6-Dichlorobenzaldehyde | Aluminum alkoxide | Feasibility study; Selectivity and yield analysis for the specific chlorinated aldehyde. |

| Catalytic Condensation | Gasified benzoic acid + 2,6-Dichlorotoluene (B125461) | Solid composite oxide | Development of a specific catalyst for this reaction; Feasibility of gas-phase synthesis. |

In-Depth Mechanistic Studies of Chemical Transformations

The mechanisms of the chemical transformations involving this compound are largely unexplored. The presence of two chlorine atoms on the benzyl ring significantly influences the electron density and steric environment, which in turn affects reaction kinetics and pathways.

Future research should include:

Synthesis Mechanism: Detailed mechanistic studies of its formation, likely via a Fischer-Speier type mechanism, are needed. unesp.br This would involve identifying reaction intermediates, determining the rate-limiting step, and understanding the electronic and steric effects of the chlorine substituents on the reactivity of the benzylic position. researchgate.net

Degradation Pathways: The hydrolytic and thermal stability of this compound is unknown. Studies on the degradation of related compounds, such as 2,6-dichlorobenzylthiopseudourea hydrochloride, show that the 2,6-dichlorobenzyl moiety can undergo further reactions. nih.gov It is critical to investigate the degradation pathways of this compound under various environmental conditions to identify potential breakdown products and their stability.

Application of Advanced In-Situ Analytical Techniques

A significant gap in the study of this compound is the absence of research employing advanced in-situ analytical techniques. These methods are essential for gaining a deep understanding of reaction mechanisms and kinetics in real-time.

Future studies should leverage techniques such as:

In-situ Spectroscopy (FTIR, Raman, NMR): To monitor the concentration of reactants, intermediates, and products as the reaction progresses. This would provide valuable kinetic data and help elucidate the reaction mechanism without the need for quenching and sampling.

Calorimetry: To measure the heat flow of the reaction, providing thermodynamic data and insights into reaction safety.

Mass Spectrometry: Coupled with real-time sampling, to identify transient intermediates and byproducts, offering a more complete picture of the chemical transformation.

Table 2: Application of In-Situ Analytical Techniques for Studying this compound

| Technique | Purpose | Information Gained |

|---|---|---|

| In-situ FTIR/Raman | Reaction Monitoring | Real-time concentration profiles, kinetic data, identification of functional group changes. |

| In-situ NMR | Mechanistic Investigation | Structural elucidation of intermediates, understanding of reaction pathways. |

| Reaction Calorimetry | Thermodynamic & Safety Analysis | Enthalpy of reaction, heat release rate, thermal stability assessment. |

Comprehensive Environmental Impact Assessment and Remediation Strategies

The environmental fate and impact of this compound are entirely unknown. As a chlorinated aromatic compound, it has the potential to be a persistent organic pollutant (POP). nih.gov Halogenated aromatic compounds are often characterized by their insolubility, thermal stability, resistance to chemical degradation, and tendency to bioaccumulate.

A comprehensive environmental assessment is urgently needed, focusing on:

Persistence and Bioaccumulation: Studies to determine its half-life in various environmental compartments (soil, water, air) and its potential to accumulate in the food chain.

Toxicity: Ecotoxicological studies on a range of organisms to assess its potential harm to ecosystems.

Biodegradation: Investigation into its biodegradability by microorganisms. Research on the degradation of similar structures like 2,6-dichlorobenzoic acid has identified specific bacterial strains and catabolic pathways. researchgate.net Similar efforts are needed for this compound to explore potential bioremediation strategies. The degradation could proceed via pathways known for benzoate or chlorinated aromatics, potentially involving CoA-ligation, oxygenation, and ring cleavage. mdpi.comethz.chcsic.es

Remediation Technologies: Development of effective strategies for the removal of this compound from contaminated environments, which could include bioremediation, phytoremediation, or advanced oxidation processes.

Exploration of this compound as a Synthetic Building Block or Intermediate in Material Science

The potential of this compound as a monomer or intermediate in material science is a completely unexplored field. Its molecular structure, featuring two aromatic rings, an ester linkage, and reactive chlorine atoms, suggests several potential applications.

Future research directions could include:

Polymer Synthesis: Investigating its use as a monomer for the synthesis of novel polyesters or other polymers. The presence of chlorine atoms could impart desirable properties such as flame retardancy or increased refractive index to the resulting materials.

Functional Additive: Exploring its role as an additive in existing polymer formulations to modify their physical or chemical properties. For example, it could act as a plasticizer or a flame-retardant additive.

Precursor for Advanced Materials: Using this compound as a precursor for the synthesis of more complex molecules for applications in organic electronics or other advanced material fields. The ester could be hydrolyzed to 2,6-dichlorobenzyl alcohol and benzoic acid, which can then be used in further syntheses. researchgate.net

Table 3: Potential Material Science Applications for this compound

| Application Area | Potential Role of the Compound | Desired Property | Research Direction |

|---|---|---|---|

| Polymer Chemistry | Monomer (via transesterification) | Flame retardancy, high refractive index, thermal stability | Exploratory polymerization studies with various co-monomers; Characterization of resulting polymers. |

| Material Additives | Plasticizer, Flame Retardant | Improved flexibility, reduced flammability | Blending with commodity polymers (e.g., PVC, PET) and testing material properties. |

| Precursor Synthesis | Source of 2,6-dichlorobenzyl moiety | Building block for functional molecules | Chemical modification to create precursors for dyes, pharmaceuticals, or organic semiconductors. |

Q & A

Q. What are common synthetic routes for preparing 2,6-dichlorobenzyl derivatives (e.g., alcohols, halides)?

- Methodological Answer : 2,6-Dichlorobenzyl alcohol is often synthesized via reduction of 2,6-dichlorobenzaldehyde or through Grignard reactions. For halides like 2,6-dichlorobenzyl bromide, photochemical bromination under solvent-free conditions using in situ Br₂ generation achieves full conversion within 15 seconds . Alkylation reactions (e.g., N-alkylation of indazole derivatives) may employ 2,6-dichlorobenzyl bromide, though yields can vary significantly with base selection and stoichiometry .

Q. Which analytical techniques are suitable for quantifying 2,6-dichlorobenzyl compounds in complex matrices?

- Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) with sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) is effective for detecting trace amounts of 2,6-dichlorobenzyl alcohol in aqueous samples . For halides like 2,6-dichlorobenzyl bromide, HPLC-UV with derivatization using 4-nitrophenylpiperazine enhances sensitivity and specificity .

Q. How can the purity of 2,6-dichlorobenzyl derivatives be validated?

- Methodological Answer : Benchtop ¹H NMR spectroscopy is reliable for assessing reaction composition and purity in non-fluorinated systems . For advanced characterization, consult NIST Standard Reference Database 69 for spectral data (e.g., IR, MS) .

Advanced Research Questions

Q. How can low yields in N-alkylation reactions involving 2,6-dichlorobenzyl halides be optimized?

- Methodological Answer : Low yields in N-alkylation (e.g., indazole derivatives) may result from incomplete displacement or side reactions. Testing alternative bases (e.g., NaH instead of KOH) and optimizing stoichiometry (avoiding excess alkylating agent) can improve efficiency. Monitoring via TLC/HPLC helps identify unreacted starting material .

Q. What computational approaches predict the bioactivity of 2,6-dichlorobenzyl-containing compounds?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with target proteins. For example, 2,6-dichlorobenzyl pent-4-ynoic acid derivatives show collagenase inhibition via hydrogen bonding with Gln215 (1.96–2.20 Å) and π–π stacking with Tyr201 (4.13–4.25 Å). Gibbs free energy values (ΔG ≈ -6.5 kcal/mol) correlate with IC₅₀ data .

Q. How do substituent positions (2,4- vs. 2,6-dichloro) affect biological activity?

- Methodological Answer : Comparative docking and SAR studies reveal that 2,6-dichlorobenzyl groups enhance steric complementarity in enzyme active sites. For collagenase inhibitors, the 2,6-substitution pattern improves binding affinity by 0.1 kcal/mol compared to 2,4-isomers, despite similar IC₅₀ values .

Q. What microbial pathways degrade 2,6-dichlorobenzyl derivatives?

- Methodological Answer : Aminobacter sp. O-1 utilizes nitrile hydratase and amidase to metabolize 2,6-dichlorobenzonitrile into 2,6-dichlorobenzoate. Reductive dehalogenases further convert intermediates into non-toxic benzoate . Pathway mapping via genomic and enzymatic assays is critical for bioremediation studies.

Key Notes

- Synthesis Optimization : Photochemical methods reduce reaction times and solvent use .

- Computational Tools : Docking software (e.g., AutoDock) paired with MD simulations refines binding predictions .

- Eco-Friendly Degradation : Microbial pathways offer sustainable degradation routes for halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.